molecular formula C11H14O2 B6240427 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one CAS No. 2378506-81-9

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one

Cat. No.: B6240427
CAS No.: 2378506-81-9
M. Wt: 178.23 g/mol
InChI Key: XKHZBNDAIITTNE-UHFFFAOYSA-N
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Description

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with a complex structure It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one can be achieved through multiple steps starting from 2-ethylbenzoic acid. The process involves the following steps:

    Protection of the amino group: The amino group of 2-ethylbenzoic acid is protected using a suitable protecting group.

    Bromination: The protected compound is then brominated to introduce a bromine atom at the desired position.

    Deprotection: The protecting group is removed to regenerate the amino group.

    Iodination: The compound is iodinated to introduce an iodine atom.

    Grignard Reaction: The iodinated compound undergoes a Grignard reaction with formaldehyde to introduce the hydroxymethyl group.

    Acetylation: The final step involves acetylation to introduce the ethanone group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The overall yield of the industrial process is approximately 50.9%, with a product purity of 98.3% as determined by gas chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-[3-ethyl-2-(carboxymethyl)phenyl]ethan-1-one.

    Reduction: 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[3-ethyl-2-(hydroxymethyl)-4-nitrophenyl]ethan-1-one.

Scientific Research Applications

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-ethyl-2-(hydroxymethyl)phenyl]propan-1-one: This compound has a propanone group instead of an ethanone group, resulting in different chemical properties and reactivity.

    1-[3-ethyl-2-(hydroxymethyl)phenyl]butan-1-one: The presence of a butanone group introduces additional steric hindrance, affecting its interactions with biological targets.

    1-[3-ethyl-2-(hydroxymethyl)phenyl]pentan-1-one: The longer carbon chain in this compound influences its solubility and partitioning behavior in biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2378506-81-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C11H14O2/c1-3-9-5-4-6-10(8(2)13)11(9)7-12/h4-6,12H,3,7H2,1-2H3

InChI Key

XKHZBNDAIITTNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)C)CO

Purity

95

Origin of Product

United States

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